![molecular formula C15H17FN4O2S2 B2653635 N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 392298-00-9](/img/structure/B2653635.png)
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a fluorophenyl group, an amine group, a thiadiazole ring, and an amide group . These groups are common in many biologically active compounds and could potentially interact with various biological targets.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fluorophenyl group, the thiadiazole ring, and the amide group . These groups could potentially influence the compound’s physical and chemical properties, as well as its interactions with biological targets.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, potentially increasing its solubility in water .Scientific Research Applications
Anticancer and Neuroprotective Activities
One study focused on the anticancer activity of a 2-amino-1,3,4-thiadiazole based compound, highlighting its ability to inhibit the proliferation of tumor cells derived from both the nervous system (e.g., medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma) and peripheral cancers including colon adenocarcinoma and lung carcinoma. The compound's anticancer effect was attributed to decreased cell division and inhibited cell migration. Furthermore, it exerted a trophic effect in neuronal cell culture without affecting the viability of normal cells such as astrocytes, hepatocytes, and skin fibroblasts, indicating a potential for neuroprotective activity as well (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Synthesis and Biological Activities
Another study detailed the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their biological activities. These molecules demonstrated good to moderate antimicrobial activity against tested microorganisms, antiurease activity, and antilipase activity, indicating their potential in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anticonvulsant Activity
Research into 5-aryl-1,3,4-thiadiazole derivatives revealed anticonvulsant activity in a pentylenetetrazole-induced lethal convulsion test, highlighting the therapeutic potential of these compounds in treating convulsions without mediation through benzodiazepine receptors. The presence of a fluoro electron-withdrawing substituent on the phenyl ring did not enhance the activity, suggesting a specific structural activity relationship that governs the anticonvulsant effects of these compounds (Foroumadi, Tabatabai, Gitinezhad, Zarrindast, & Shafiee, 2000).
Mechanism of Action
properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S2/c1-2-3-8-12(21)18-14-19-20-15(24-14)23-9-13(22)17-11-7-5-4-6-10(11)16/h4-7H,2-3,8-9H2,1H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPWDMVHDGUFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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